tert-Butyl 3-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}azetidine-1-carboxylate is a complex organic compound with the molecular formula C22H26N4O6 and a molecular weight of 442.47 g/mol . This compound is known for its unique structure, which includes a tert-butyl ester, an azetidine ring, and a piperidinyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-butyl 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}azetidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 2,6-dioxopiperidin-3-ylcarbamate with a suitable azetidine derivative under controlled conditions . The reaction typically requires anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
tert-Butyl 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, along with catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
tert-Butyl 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}azetidine-1-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}azetidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl]oxy}acetate: This compound features a thalidomide analogue and a hydrophilic PEG spacer, making it useful as a PROTAC linker.
tert-Butyl 4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidine-1-carboxylate: Known for its potential biological activities and use in medicinal chemistry.
The uniqueness of tert-butyl 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}azetidine-1-carboxylate lies in its specific structural features and the diverse range of applications it supports .
Properties
Molecular Formula |
C21H24N4O6 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
tert-butyl 3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C21H24N4O6/c1-21(2,3)31-20(30)24-9-11(10-24)22-13-6-4-5-12-16(13)19(29)25(18(12)28)14-7-8-15(26)23-17(14)27/h4-6,11,14,22H,7-10H2,1-3H3,(H,23,26,27) |
InChI Key |
FJPZLGVJRUZHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origin of Product |
United States |
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